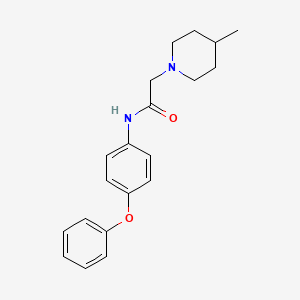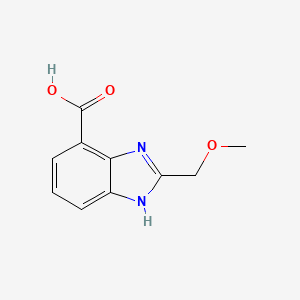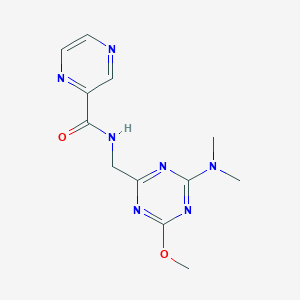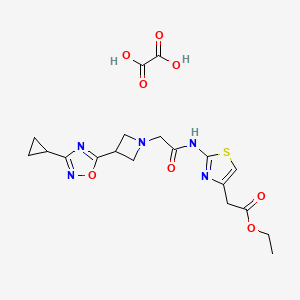
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as MPAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it has been reported to modulate the activity of GABA receptors by binding to the benzodiazepine site. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and good yields. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, its potential therapeutic applications have not been fully explored, which makes it challenging to determine its full potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors, which may contribute to its therapeutic properties. Additionally, it may be beneficial to investigate the structure-activity relationships of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, which may lead to the development of more potent and selective compounds. Overall, further research on 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has the potential to contribute to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
Synthesis Methods
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be synthesized through various methods, including the reaction between 4-phenoxyphenylacetic acid and 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-phenoxyphenylacetic acid with 4-methylpiperidin-1-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP. Both methods have been reported to yield high purity and good yields of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)15-20(23)21-17-7-9-19(10-8-17)24-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKKUBFRZORNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)



![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)



